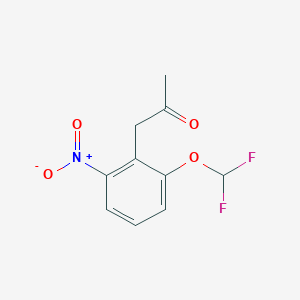![molecular formula C16H12N4 B14060056 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-54-9](/img/structure/B14060056.png)
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the cyclization of aromatic aldehydes with o-phenylenediamine in the presence of suitable catalysts and solvents. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the rings.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with various molecular targets. It can bind to enzymes, inhibiting their activity, which is crucial for its antimicrobial and anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities.
Imidazole: Widely used in pharmaceuticals and as a ligand in coordination chemistry.
2-Phenylbenzimidazole: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to its dual-ring structure, combining the properties of both benzimidazole and imidazole. This duality enhances its potential for diverse biological activities and makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
824394-54-9 |
|---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H12N4/c1-2-6-12(11(5-1)15-17-9-10-18-15)16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
PCSGGIHZZMPECM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


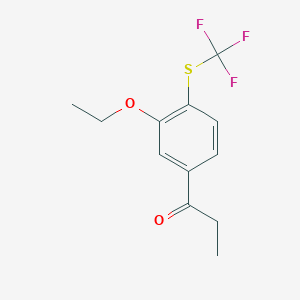
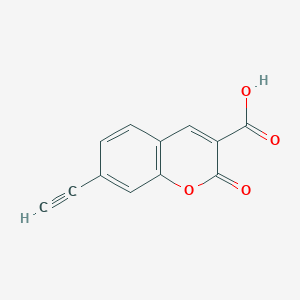
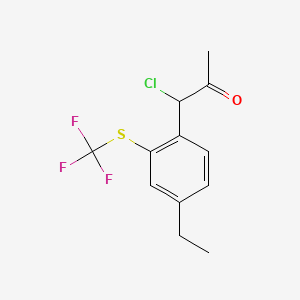
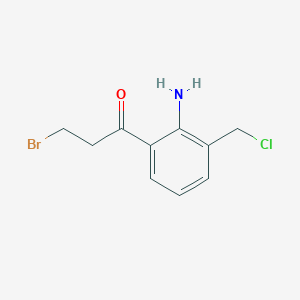
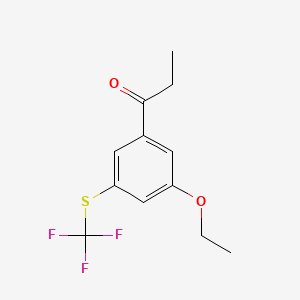
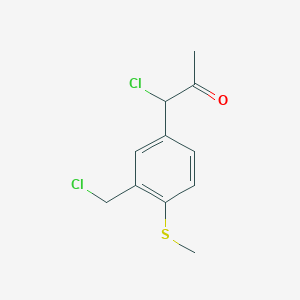
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
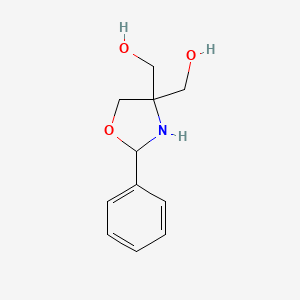
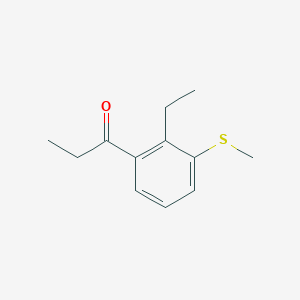
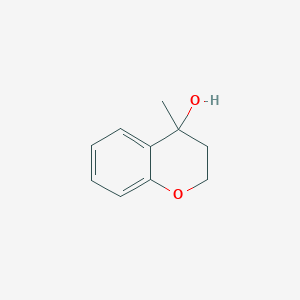
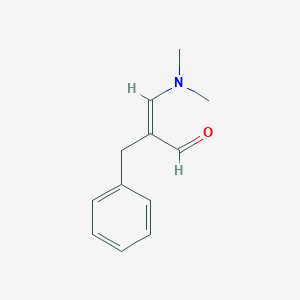
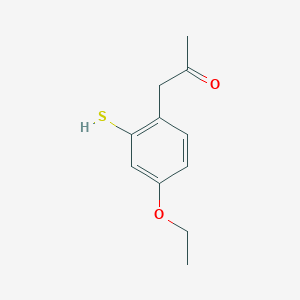
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
